![molecular formula C13H11N3 B7808917 2-[(Pyridin-4-ylmethyl)amino]benzonitrile](/img/structure/B7808917.png)
2-[(Pyridin-4-ylmethyl)amino]benzonitrile
Overview
Description
2-[(Pyridin-4-ylmethyl)amino]benzonitrile is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Material Science :
- A study by Bag, Barman, and Pal (2020) explored the synthesis and characterization of configurationally isomeric ligands related to 2-[(Pyridin-4-ylmethyl)amino]benzonitrile. They investigated metal ion-mediated amine-imine interconversion, contributing to the understanding of redox chemistry in these complexes (Bag, Barman, & Pal, 2020).
- Konakahara and Sato (1983) discussed the reaction mechanism of a similar compound, shedding light on the potential pathways and intermediates in chemical reactions involving benzonitrile derivatives (Konakahara & Sato, 1983).
- Martín et al. (2008) synthesized benzonitrile and pyridine adducts, including those related to 2-[(Pyridin-4-ylmethyl)amino]benzonitrile, to understand supramolecular architecture and interactions (Martín et al., 2008).
Pharmacology and Drug Development :
- The compound's structure has been utilized in the development of selective androgen receptor modulators (SARMs), as demonstrated by Aikawa et al. (2017). They found that specific benzonitrile derivatives showed promise in pharmacological profiles and receptor binding (Aikawa et al., 2017).
- Ihmaid et al. (2012) synthesized new benzonitrile derivatives and evaluated their DNA-PK inhibition and anti-platelet activity. This research contributes to understanding the therapeutic potential of these compounds (Ihmaid et al., 2012).
Biological Studies and Potential Therapeutic Applications :
- Research by Pandey and Srivastava (2011) on schiff bases of 3-aminomethyl pyridine, which is structurally similar to 2-[(Pyridin-4-ylmethyl)amino]benzonitrile, revealed their potential as anticonvulsant agents, highlighting the broader implications of these compounds in neurological disorders (Pandey & Srivastava, 2011).
properties
IUPAC Name |
2-(pyridin-4-ylmethylamino)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-9-12-3-1-2-4-13(12)16-10-11-5-7-15-8-6-11/h1-8,16H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZIARRIHQIWJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Pyridin-4-ylmethyl)amino]benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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